molecular formula C20H22FN7 B3589293 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3589293
M. Wt: 379.4 g/mol
InChI Key: FYSWCQSONXXUKG-UHFFFAOYSA-N
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Description

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine core, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as human equilibrative nucleoside transporters (ENTs), which are involved in nucleotide synthesis and regulation of adenosine function . The interaction between this compound and ENTs is characterized by non-competitive inhibition, where the compound binds to a site distinct from the substrate binding site, thereby reducing the maximum velocity (Vmax) of the enzyme without affecting the substrate affinity (Km).

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of nucleosides in cells, thereby influencing the synthesis of nucleotides and overall cellular metabolism . Additionally, the compound’s interaction with ENTs can alter adenosine signaling pathways, which are critical for various physiological processes, including inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of human equilibrative nucleoside transporters (ENTs) is a key aspect of its mechanism of action. By binding to a distinct site on the ENTs, the compound prevents the transport of nucleosides across the cell membrane, thereby affecting nucleotide synthesis and adenosine regulation . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on ENTs over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of nucleoside transport and prolonged alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENTs without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. These effects can manifest as disruptions in nucleotide synthesis, altered adenosine signaling, and changes in physiological processes such as inflammation and immune response.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis and adenosine regulation. The compound interacts with enzymes such as human equilibrative nucleoside transporters (ENTs), affecting the transport and availability of nucleosides for nucleotide synthesis . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interaction with specific transporters and binding proteins. The compound’s ability to inhibit human equilibrative nucleoside transporters (ENTs) plays a crucial role in its cellular localization and accumulation . This interaction can affect the compound’s distribution within different tissues, influencing its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound’s binding to human equilibrative nucleoside transporters (ENTs) directs it to specific compartments within the cell, such as the plasma membrane, where it exerts its inhibitory effects . This localization is critical for the compound’s activity and function, as it ensures that the compound is positioned to effectively modulate nucleoside transport and adenosine regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and continuous flow synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperazine ring, fluorophenyl group, and triazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7/c21-15-6-8-17(9-7-15)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWCQSONXXUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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